4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole
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Overview
Description
FK-613 is a small molecule drug developed by Astellas Pharma, Inc. It functions as a 5-HT receptor antagonist, H1 receptor antagonist, and histamine receptor antagonist. FK-613 has been investigated for its potential use in treating conditions such as asthma, allergic rhinitis, and urticaria .
Preparation Methods
The synthesis of FK-613 involves multiple steps, including the formation of the indolyl piperidine core. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for FK-613 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
FK-613 undergoes several types of chemical reactions, including:
Oxidation: FK-613 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in FK-613.
Substitution: FK-613 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: FK-613 serves as a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Biology: FK-613 is used in research to understand the role of 5-HT and histamine receptors in various biological processes.
Medicine: FK-613 has been investigated for its potential use in treating allergic conditions such as asthma, allergic rhinitis, and urticaria.
Industry: FK-613’s properties make it a candidate for developing new drugs and therapeutic agents.
Mechanism of Action
FK-613 exerts its effects by antagonizing 5-HT receptors, H1 receptors, and histamine receptors. By blocking these receptors, FK-613 can inhibit the physiological responses mediated by serotonin and histamine, such as inflammation and allergic reactions. The molecular targets of FK-613 include the 5-HT receptor and the H1 receptor, and the pathways involved include the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
FK-613 can be compared with other similar compounds, such as:
Cyproheptadine: Another H1 receptor antagonist with similar applications in treating allergic conditions.
Cetirizine: A widely used antihistamine that also targets H1 receptors.
Loratadine: Another H1 receptor antagonist used for treating allergies. FK-613 is unique in its combined antagonistic effects on 5-HT receptors and histamine receptors, which may offer advantages in treating conditions involving both serotonin and histamine pathways.
Properties
Molecular Formula |
C18H22N4O2S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-[[4-(1H-indol-3-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C18H22N4O2S2/c1-26(23,24)21-18-20-14(12-25-18)11-22-8-6-13(7-9-22)16-10-19-17-5-3-2-4-15(16)17/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,20,21) |
InChI Key |
XLFASBVDVQTBES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CS1)CN2CCC(CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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